molecular formula C11H14INO3 B7870401 2-(2-iodophenoxy)-N-(2-methoxyethyl)acetamide

2-(2-iodophenoxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B7870401
M. Wt: 335.14 g/mol
InChI Key: FBDFCNWVHCUOMY-UHFFFAOYSA-N
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Description

2-(2-iodophenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that features an iodine atom attached to a phenoxy group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iodophenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Iodination: The starting material, phenol, undergoes iodination to introduce the iodine atom at the ortho position.

    Etherification: The iodophenol is then reacted with 2-chloroethyl acetate to form the corresponding ether.

    Amidation: The final step involves the reaction of the ether with 2-methoxyethylamine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-iodophenoxy)-N-(2-methoxyethyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides, nitriles, or other substituted phenoxy derivatives.

    Oxidation: Products include oxidized forms of the phenoxy group or the acetamide moiety.

    Reduction: Reduced forms of the phenoxy group or the acetamide moiety.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(2-iodophenoxy)-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-(2-iodophenoxy)-N-(2-methoxyethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom and the acetamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Iodophenoxy)-2-methoxybenzene: Similar structure but lacks the acetamide group.

    3-(2-Iodophenoxy)azetidine: Contains an azetidine ring instead of the acetamide moiety.

Uniqueness

2-(2-iodophenoxy)-N-(2-methoxyethyl)acetamide is unique due to the presence of both the iodine atom and the acetamide group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-iodophenoxy)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO3/c1-15-7-6-13-11(14)8-16-10-5-3-2-4-9(10)12/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDFCNWVHCUOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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